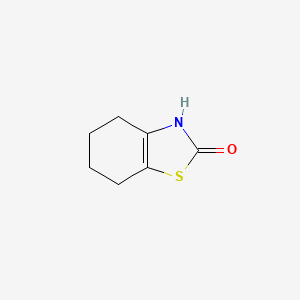

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Übersicht

Beschreibung

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is a heterocyclic compound that features a benzothiazole ring system. This compound is of significant interest in the field of synthetic and medicinal chemistry due to its unique structural properties and potential biological activities. The benzothiazole ring system is known for its versatility and is found in various natural and synthetic compounds with diverse pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring. The reaction conditions can vary, but typically involve heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound. The process involves the use of high-pressure reactors and automated control systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, studies have indicated that 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one and its derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Antimalarial Properties

A series of studies have demonstrated the antimalarial activity of benzothiazole derivatives. One notable compound showcased potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship revealed that modifications to the benzothiazole moiety could enhance activity against drug-resistant strains .

Case Study: Antimalarial Efficacy

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 5f | 0.72 ± 0.19 | Iron chelation and inhibition of heme polymerization |

| Chloroquine | 0.020 ± 0.0012 | Inhibition of heme detoxification |

| Artesunate | 0.015 ± 0.0009 | Reactive oxygen species generation |

The table above summarizes the in vitro antimalarial activity of selected compounds compared to established antimalarials .

Neuropharmacological Applications

Serotonin Receptor Modulation

Compounds related to this compound have been investigated for their affinity towards serotonin receptors. Certain derivatives have shown promising results in modulating serotonin receptor activity, which could be beneficial in treating mood disorders and anxiety .

Materials Science

Polymer Additives

In materials science, benzothiazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to degradation under environmental stressors.

Agricultural Chemistry

Pesticidal Activity

Research indicates that benzothiazole compounds can serve as effective pesticides due to their ability to disrupt pest metabolic processes. Field trials have demonstrated that formulations containing these compounds can reduce pest populations significantly while exhibiting low toxicity to non-target organisms.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,6,7-Tetrahydro-1,3-benzothiazol-2-one

- 1,2,3,4,5,6-Hexahydro-1,3-benzothiazole

- 2-Aminobenzothiazole

Uniqueness

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is unique due to its fully saturated ring system, which imparts distinct chemical and biological properties compared to its partially saturated or unsaturated analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is a heterocyclic compound characterized by a benzothiazole ring system. This compound has garnered attention in synthetic and medicinal chemistry due to its unique structural properties and potential biological activities. The benzothiazole moiety is known for its versatility and has been associated with various pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities.

- Molecular Formula : CHNOS

- Molecular Weight : 155.22 g/mol

- CAS Number : 57001-13-5

The biological activity of this compound is attributed to its interaction with specific molecular targets. It acts primarily as an enzyme inhibitor by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. This interaction can modulate various biological processes including inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance:

- A study synthesized five new benzothiazole derivatives and evaluated their efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida tropicalis. The results showed that these compounds displayed moderate to potent antimicrobial activity compared to standard drugs like ampicillin and clotrimazole .

| Compound | Target Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| GG4 | Staphylococcus aureus | 15 | |

| GG5 | Pseudomonas aeruginosa | 12 | |

| GG6 | Escherichia coli | 10 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In one study involving benzothiazole derivatives:

- Compound 8h exhibited a significant inhibition rate of 57.35% in anti-inflammatory tests after intraperitoneal administration, outperforming the reference drug indomethacin .

Case Studies

- Benzothiazole Derivatives : A study synthesized several benzothiazole derivatives and evaluated their antioxidant and anti-inflammatory activities. The findings suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases due to their ability to inhibit COX-2 enzymes .

- Antimicrobial Evaluation : Another investigation focused on hexahydro-1,3-benzothiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing biological activity .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDMCROFMWMVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618159 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57001-13-5 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.